molecular formula C28H25NO3 B12045586 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate

2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate

Cat. No.: B12045586
M. Wt: 423.5 g/mol
InChI Key: BQPQEGUCYBKFTJ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with phenyl, isopropylphenyl, and methyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl with 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like dichloromethane at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or isopropylphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrogenated quinoline compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, its phenyl and isopropylphenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-8-methyl-4-quinolinecarboxylate
  • 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-4-quinolinecarboxylate

Uniqueness

Compared to similar compounds, 2-Oxo-2-phenylethyl 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical and biological properties

Properties

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

phenacyl 6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H25NO3/c1-18(2)20-10-12-21(13-11-20)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-17-27(30)22-7-5-4-6-8-22/h4-16,18H,17H2,1-3H3

InChI Key

BQPQEGUCYBKFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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